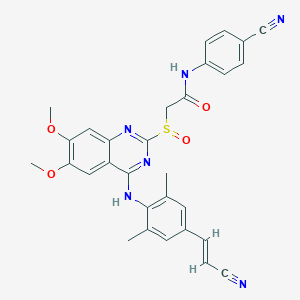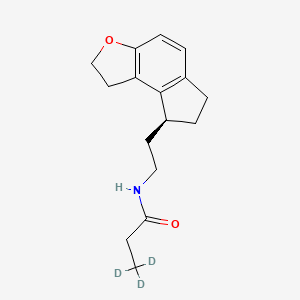
Ramelteon-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ramelteon-d3 involves the incorporation of deuterium atoms into the Ramelteon molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm the incorporation of deuterium and the overall purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ramelteon-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterium-labeled alcohols .
Wissenschaftliche Forschungsanwendungen
Ramelteon-d3 is widely used in scientific research due to its enhanced stability and precise labeling. Its applications include:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Employed in research on melatonin receptors and circadian rhythms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Ramelteon.
Industry: Applied in the development of new therapeutic agents targeting sleep disorders.
Wirkmechanismus
Ramelteon-d3 exerts its effects by acting as a melatonin receptor agonist. It has a high affinity for the MT1 and MT2 receptors located in the brain’s suprachiasmatic nucleus, which regulates the sleep-wake cycle. By binding to these receptors, this compound mimics the effects of melatonin, promoting sleep onset and maintaining circadian rhythm .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tasimelteon: Another melatonin receptor agonist with high affinity for MT1 and MT2 receptors.
Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used as an antidepressant.
Prolonged-release Melatonin: Used to treat sleep disorders with a longer duration of action compared to immediate-release melatonin
Uniqueness
Ramelteon-d3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial .
Eigenschaften
Molekularformel |
C16H21NO2 |
|---|---|
Molekulargewicht |
262.36 g/mol |
IUPAC-Name |
3,3,3-trideuterio-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3 |
InChI-Schlüssel |
YLXDSYKOBKBWJQ-JHFOHIRNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 |
Kanonische SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



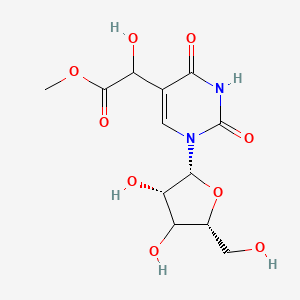
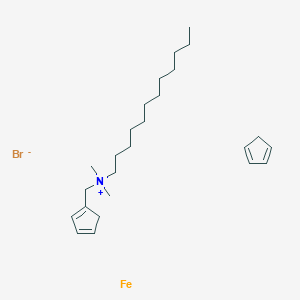

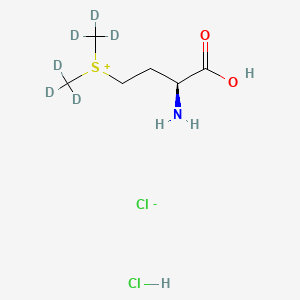
![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)


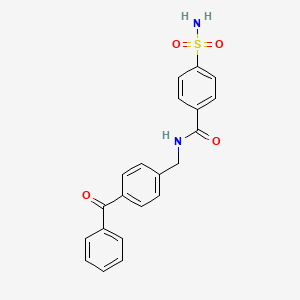
![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)
